2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14651552
InChI: InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide

CAS No.:

Cat. No.: VC14651552

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide -

Specification

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-phenyloxamide
Standard InChI InChI=1S/C18H17N3O3/c1-2-7-13-8-6-9-14(16(13)22)12-19-21-18(24)17(23)20-15-10-4-3-5-11-15/h2-6,8-12,22H,1,7H2,(H,20,23)(H,21,24)/b19-12+
Standard InChI Key GDZXOPNMNJRXNC-XDHOZWIPSA-N
Isomeric SMILES C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O
Canonical SMILES C=CCC1=C(C(=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O

Introduction

2-[(2E)-2-(3-Allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its hydrazino group, an allyl substituent, and a phenylacetamide backbone, which contribute to its reactivity and biological properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C18H17N3O3

  • Molecular Weight: Approximately 323.3 g/mol

Structural Features

  • Hydrazino Group: This functional group is known for its reactivity, which can be influenced by the presence of substituents on the aromatic rings and the steric effects of the allyl group.

  • Allyl Group: Attached to the benzylidene moiety, this group contributes to the compound's steric properties and potential biological interactions.

  • Phenylacetamide Backbone: Provides a stable framework for the molecule, which is crucial for its chemical stability and biological activity.

Synthesis and Preparation

The synthesis of 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide typically involves condensation reactions between appropriate hydrazine derivatives and benzaldehyde analogs. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Amino-4-hydroxybenzaldehydeContains amino and hydroxy groupsAntioxidant
4-HydroxycoumarinLactone structure with hydroxy groupAnticoagulant
5-AllylresorcinolAllyl and resorcinol moietiesAntimicrobial

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